6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
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Overview
Description
6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system with a carboxylic acid functional group at the 4-position and a methyl group at the 6-position. It has garnered significant interest in scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to derivatives with different chemical and biological properties.
Scientific Research Applications
6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: The compound is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the methyl and carboxylic acid groups, resulting in different chemical and biological properties.
6-methyl-1H-pyrrolo[2,3-b]pyridine:
1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: Similar structure but without the methyl group, influencing its chemical behavior and biological activity.
Uniqueness
6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is unique due to the presence of both the methyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. These functional groups enable specific interactions with molecular targets, making the compound valuable for various scientific and medicinal applications .
Properties
Molecular Formula |
C9H8N2O2 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-5-4-7(9(12)13)6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11)(H,12,13) |
InChI Key |
NJYIDFZJNZDHJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CNC2=N1)C(=O)O |
Origin of Product |
United States |
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